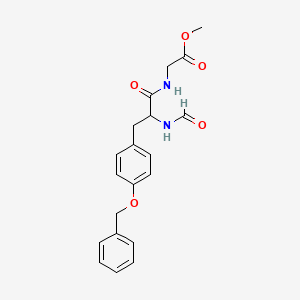
1,1'-(2,2-Dimethylcyclopropane-1,1-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,2-Dimethylcyclopropane-1,1-diyl)dibenzene is an organic compound characterized by a cyclopropane ring substituted with two methyl groups and two benzene rings
Méthodes De Préparation
The synthesis of 1,1’-(2,2-Dimethylcyclopropane-1,1-diyl)dibenzene typically involves the reaction of 2,2-dimethylcyclopropane with benzene derivatives under specific conditions. One common method includes the use of a Grignard reagent, where the cyclopropane ring is formed through a cyclopropanation reaction. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1,1’-(2,2-Dimethylcyclopropane-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced cyclopropane derivatives.
Applications De Recherche Scientifique
1,1’-(2,2-Dimethylcyclopropane-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying cyclopropane chemistry.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1’-(2,2-Dimethylcyclopropane-1,1-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
1,1’-(2,2-Dimethylcyclopropane-1,1-diyl)dibenzene can be compared with similar compounds such as:
1,1’-(3-Cyclopropyl-1-propene-1,2-diyl)dibenzene: This compound has a similar cyclopropane structure but with different substituents, leading to variations in reactivity and applications.
1,1-Dibromo-2-2-diphenylcyclopropane: The presence of bromine atoms in this compound introduces different chemical properties and reactivity patterns.
Cyclopropane, 1,1-dimethyl-2-(2-methyl-1-propenyl):
Propriétés
Numéro CAS |
32134-41-1 |
|---|---|
Formule moléculaire |
C17H18 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
(2,2-dimethyl-1-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C17H18/c1-16(2)13-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
Clé InChI |
BYISDJRVVCJYGS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


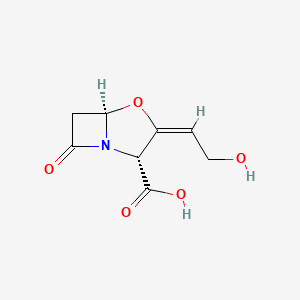
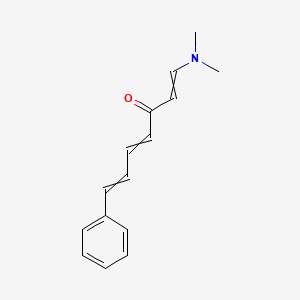
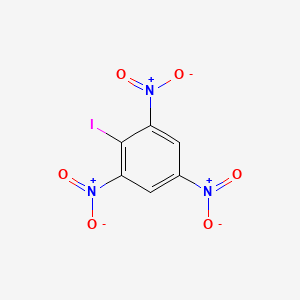


![1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-](/img/structure/B14014390.png)
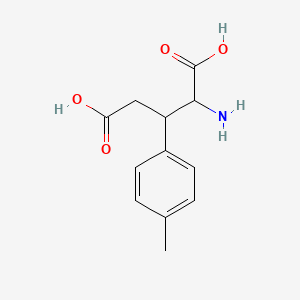

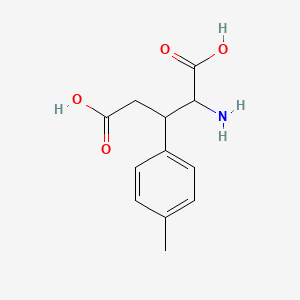
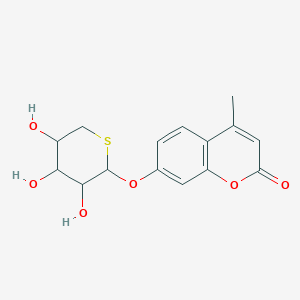

![4-[(e)-(4-Propylphenyl)diazenyl]benzoic acid](/img/structure/B14014443.png)
![Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione](/img/structure/B14014444.png)
